Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)

Catalog No.
S876269
CAS No.
1375477-29-4
M.F
C36H49ClNPPd
M. Wt
668.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-ami...

CAS Number

1375477-29-4

Product Name

Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)

IUPAC Name

bis(1-adamantyl)-butylphosphane;chloropalladium(1+);2-phenylaniline

Molecular Formula

C36H49ClNPPd

Molecular Weight

668.6 g/mol

InChI

InChI=1S/C24H39P.C12H10N.ClH.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

QJKJIULTPCUPFN-UHFFFAOYSA-M

SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
  • Palladium Catalyst

    Palladium is a well-known transition metal commonly used as a catalyst in organic chemistry . The presence of palladium in Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) suggests it might be explored as a catalyst for various organic reactions.

  • Phosphine Ligand Design

    The molecule contains a di(1-adamantyl)-N-butylphosphine ligand. Phosphine ligands are crucial components in designing new and efficient palladium catalysts . Research might focus on the effectiveness of this specific ligand structure in promoting desired catalytic activity.

  • Fine-Tuning Catalyst Properties

    The bulky adamantyl groups and the biphenyl moiety in the ligand structure can potentially influence the steric and electronic properties of the catalyst. Researchers might investigate how these features affect the catalyst's selectivity and reactivity in various reactions .

  • Origin: Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II), also commercially available as cataCXium® A Pd G2, is a synthetic compound belonging to the class of palladium complexes [].
  • Significance: This compound is a valuable catalyst for organic chemists due to its ability to promote the formation of carbon-carbon bonds between various organic molecules [].

Molecular Structure Analysis

  • The molecule features a central palladium (Pd) atom bonded to four ligands:
    • A chlorine (Cl) atom
    • A butyl (C4H9) group bound to a nitrogen (N) atom, which is further connected to a phosphorus (P) atom
    • Two adamantyl (C10H15) groups, a tricyclic cage structure, also connected to the phosphorus atom
    • A 2-(2-aminobiphenyl) group, consisting of a biphenyl (two connected phenyl rings) group with an amine (NH2) substituent [].

Chemical Reactions Analysis

This compound acts as a catalyst in numerous cross-coupling reactions. Cross-coupling refers to a reaction where two different organic fragments are linked together. Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is particularly effective in Suzuki-Miyaura couplings, which involve coupling between a boronic acid and a haloaryl (halogenated aromatic) compound [, ].

Here's a simplified example of a Suzuki-Miyaura coupling reaction catalyzed by Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) []:

(R-B(OH)2) + Ar-X --> R-Ar + B(OH)3 + X-Pd

where:

  • R and Ar are organic groups
  • B(OH)2 is a boronic acid
  • Ar-X is a haloaryl compound (X is a halogen)
  • X-Pd represents the catalyst after reacting with the haloaryl compound

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility for Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is not readily available. However, palladium complexes are generally solids at room temperature with low solubility in water [].

Palladium compounds can be irritants and may cause harm if inhaled or ingested. They should be handled with appropriate personal protective equipment in a well-ventilated fume hood [].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types